ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring:
- Core: A thieno[3,2-d]pyrimidin-4-one scaffold, known for its role in medicinal chemistry due to bioisosteric similarity to purines .
- A sulfanyl acetamido linker (-S-CH2-C(=O)-NH-) bridging the core to a benzoate ester. An ethyl benzoate group at position 4, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S2/c1-2-31-22(30)14-3-7-16(8-4-14)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)17-9-5-15(24)6-10-17/h3-12H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRAOAUQBNLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. The starting materials often include 4-chlorophenyl derivatives and thienopyrimidine precursors. The key steps in the synthesis may involve:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Ethyl Ester: This can be done through esterification reactions using ethanol and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thienopyrimidine core and the chlorophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Variations
The target compound is compared to analogs based on core modifications, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives
*Calculated based on molecular formula.
Key Observations:
Cyclopenta-fused cores (e.g., 573938-02-0) expand the ring system, increasing molecular volume and hydrophobicity .
Substituent Effects: The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties compared to 4-methylphenyl in 686771-31-3, affecting π-π stacking interactions .
Linker Diversity :
Physicochemical Properties
- Melting Point : Analogs like Example 53 (175–178°C) suggest high crystallinity, likely shared by the target compound due to aromatic stacking .
- Solubility : The ethyl benzoate group in the target compound may reduce aqueous solubility compared to pyrazole or sulfonamide-containing analogs .
- Molecular Weight : Most analogs fall within 290–600 g/mol, aligning with Lipinski’s rule of five for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
